Sodium 4-(hydroxymethyl)benzene-1-sulfonate
Overview
Description
Sodium 4-(hydroxymethyl)benzene-1-sulfonate is an organic compound with the molecular formula C₇H₇NaO₄S. It is a sodium salt of 4-(hydroxymethyl)benzenesulfonic acid and is known for its versatile applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-methylbenzenesulfonic acid with formaldehyde in the presence of a base, followed by neutralization with sodium hydroxide .
Industrial Production Methods: Industrial production of Sodium 4-(hydroxymethyl)benzene-1-sulfonate often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(hydroxymethyl)benzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form 4-methylbenzenesulfonate.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-carboxybenzenesulfonate.
Reduction: 4-methylbenzenesulfonate.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Sodium 4-(hydroxymethyl)benzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in biochemical assays and as a reagent in enzyme studies.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of Sodium 4-(hydroxymethyl)benzene-1-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxymethyl group can participate in hydrogen bonding and other interactions, making it a versatile reagent in organic synthesis. The sulfonate group enhances the compound’s solubility in water and its reactivity in aqueous environments .
Comparison with Similar Compounds
Sodium 4-hydroxybenzenesulfonate: Similar structure but lacks the hydroxymethyl group.
Sodium 4-methylbenzenesulfonate: Similar structure but lacks the hydroxymethyl group.
Sodium benzenesulfonate: Lacks both the hydroxymethyl and methyl groups
Uniqueness: Sodium 4-(hydroxymethyl)benzene-1-sulfonate is unique due to the presence of both the hydroxymethyl and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
sodium;4-(hydroxymethyl)benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNNBUGYJYIQGZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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